molecular formula C32H34CaN4O10S2 B086641 Phenoxymethylpenicillin calcium CAS No. 147-48-8

Phenoxymethylpenicillin calcium

Cat. No. B086641
CAS RN: 147-48-8
M. Wt: 738.8 g/mol
InChI Key: NPTZOUGIOYWQFI-ANPZCEIESA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Phenoxymethylpenicillin calcium, also known as penicillin V, is a narrow-spectrum antibiotic that belongs to the penicillin group of antibiotics. It is commonly used to treat infections caused by streptococcal bacteria, such as strep throat and tonsillitis.

Mechanism Of Action

PhenoxymethylPhenoxymethylpenicillin calcium calcium works by inhibiting the synthesis of bacterial cell walls. It does this by binding to the enzymes responsible for building the cell walls, preventing them from completing the process. This leads to the death of the bacteria, as they are unable to maintain the structural integrity of their cell walls.

Biochemical And Physiological Effects

PhenoxymethylPhenoxymethylpenicillin calcium calcium has been shown to have minimal toxicity and few side effects when used at therapeutic doses. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with high concentrations found in the liver, kidneys, and lungs. It is primarily excreted unchanged in the urine, with a half-life of approximately one hour.

Advantages And Limitations For Lab Experiments

PhenoxymethylPhenoxymethylpenicillin calcium calcium is a widely used antibiotic in laboratory experiments due to its narrow-spectrum activity against streptococcal bacteria. It is also relatively inexpensive and readily available. However, its narrow spectrum of activity limits its use in experiments involving other types of bacteria, and its efficacy may be compromised by the development of antibiotic resistance.

Future Directions

Future research on phenoxymethylPhenoxymethylpenicillin calcium calcium may focus on developing new antibiotics with improved efficacy and safety profiles. This may involve modifying the Phenoxymethylpenicillin calcium molecule to increase its activity against a broader range of bacteria, or combining it with other antibiotics to create synergistic effects. Additionally, research may focus on developing new methods for synthesizing the Phenoxymethylpenicillin calcium molecule, or on improving the efficiency of existing methods. Finally, research may focus on understanding the mechanisms of antibiotic resistance and developing strategies to overcome it.

Synthesis Methods

PhenoxymethylPhenoxymethylpenicillin calcium calcium is synthesized through the fermentation of the fungus Penicillium chrysogenum. The fungus produces a precursor molecule called 6-aminopenicillanic acid (6-APA), which is then chemically modified to produce phenoxymethylPhenoxymethylpenicillin calcium calcium. The synthesis process involves several steps, including extraction of the 6-APA precursor from the fungus, chemical modification of the precursor to produce the Phenoxymethylpenicillin calcium molecule, and purification of the Phenoxymethylpenicillin calcium product.

Scientific Research Applications

PhenoxymethylPhenoxymethylpenicillin calcium calcium has been extensively studied for its antibacterial properties and its ability to treat infections caused by streptococcal bacteria. It has also been used in research to study the mechanism of action of Phenoxymethylpenicillin calcium antibiotics and to develop new antibiotics with improved efficacy and safety profiles.

properties

CAS RN

147-48-8

Product Name

Phenoxymethylpenicillin calcium

Molecular Formula

C32H34CaN4O10S2

Molecular Weight

738.8 g/mol

IUPAC Name

calcium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/2C16H18N2O5S.Ca/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+2/p-2/t2*11-,12+,14-;/m11./s1

InChI Key

NPTZOUGIOYWQFI-ANPZCEIESA-L

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2]

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2]

Other CAS RN

147-48-8

Related CAS

87-08-1 (Parent)

Origin of Product

United States

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